JNJ-2408068 - 317846-22-3

JNJ-2408068

Catalog Number: EVT-270634
CAS Number: 317846-22-3
Molecular Formula: C22H30N6O
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-2408068, also known as HE066500 and R170591, is an inhibitor of respiratory syncytial virus (RSV). JNJ-2408068 exhibited potent antiviral activity with 50% effective concentrations (EC50s) of 2.1 nM. A similar inhibitory effect was observed in a RSV-mediated cell fusion assay (EC50= 0.9 nM). JNJ-2408068 interferes with RSV fusion through a mechanism involving a similar interaction with the F protein.
Source and Classification

JNJ-2408068 was synthesized by the Medicinal Chemistry group at Johnson & Johnson. It belongs to a class of compounds that target viral fusion proteins, specifically the F protein of RSV. Its classification as a fusion inhibitor positions it among other antiviral agents that disrupt the ability of viruses to enter host cells by interfering with the fusion of viral and cellular membranes.

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-2408068 involves several steps typical for small-molecule drug development, including:

  1. Initial Compound Design: Utilizing structure-activity relationship studies to identify key structural features necessary for antiviral activity.
  2. Chemical Synthesis: Employing various organic synthesis techniques, such as coupling reactions and cyclization processes, to construct the core structure of the compound.
  3. Purification: Using chromatographic techniques to isolate pure JNJ-2408068 from reaction mixtures.
  4. Characterization: Analyzing the synthesized compound using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
Molecular Structure Analysis

Structure and Data

JNJ-2408068 features a complex molecular structure characterized by multiple aromatic rings and functional groups that facilitate its binding to the RSV F protein. The compound's three-dimensional conformation is crucial for its interaction with the viral protein's hydrophobic pocket.

Key structural data include:

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}On_{n} (exact values depend on specific substituents).
  • Molecular Weight: Approximately 400 Da.
  • Binding Sites: The compound interacts with specific residues within the F protein, stabilizing its prefusion conformation.
Chemical Reactions Analysis

Reactions and Technical Details

JNJ-2408068 undergoes specific chemical interactions when binding to the RSV F protein. The primary reaction involves:

  1. Hydrophobic Interactions: The compound fits into a hydrophobic pocket formed by heptad repeat regions HR1 and HR2 of the F protein.
  2. Electrostatic Interactions: Positively charged groups on JNJ-2408068 interact with negatively charged residues in the binding site, enhancing binding affinity.

These interactions are critical for inhibiting viral fusion and preventing RSV from entering host cells.

Mechanism of Action

Process and Data

The mechanism of action of JNJ-2408068 involves:

  1. Binding to Prefusion F Protein: The inhibitor binds specifically to the prefusion conformation of the RSV F protein, blocking conformational changes necessary for membrane fusion.
  2. Inhibition of Fusion: By stabilizing the prefusion state, JNJ-2408068 prevents the F protein from transitioning to its post-fusion state, thereby inhibiting viral entry into host cells.

Data from studies indicate that JNJ-2408068 exhibits effective antiviral activity with 50% effective concentrations (EC50) in the low nanomolar range (approximately 2.1 nM), demonstrating its potency against RSV.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JNJ-2408068 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents but may have limited solubility in aqueous solutions.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not widely published but is essential for assessing purity during synthesis.

These properties are crucial for formulating effective delivery methods in therapeutic applications.

Applications

Scientific Uses

JNJ-2408068 has significant applications in scientific research and potential clinical use:

  1. Antiviral Research: It serves as a valuable tool in studying RSV biology and developing antiviral therapies.
  2. Clinical Trials: Investigated in clinical settings for its efficacy in treating RSV infections, particularly in high-risk populations.
  3. Drug Resistance Studies: Used to understand mechanisms of resistance in RSV strains, aiding in the design of next-generation inhibitors.
Structural Biology and Molecular Interactions of JNJ-2408068

Crystal Structure Analysis of JNJ-2408068 Bound to RSV F Glycoprotein

High-resolution crystallographic studies have revealed that JNJ-2408068 binds within a hydrophobic cavity in the metastable prefusion conformation of the respiratory syncytial virus (RSV) fusion (F) glycoprotein. This binding pocket is situated at the interface between the fusion peptide (FP) and heptad repeat B (HRB) domains, with the compound forming critical interactions that prevent the structural rearrangements necessary for membrane fusion. The compound's benzimidazole core engages in π-π stacking interactions with aromatic residues (Phe140 and Phe488), while its positively charged piperidine nitrogen forms a salt bridge with Asp486. These interactions collectively stabilize the prefusion conformation and block the transition to the postfusion state [1] [3] [8].

Prefusion Conformational Stabilization Mechanisms

JNJ-2408068 functions as a molecular staple that physically bridges two structural elements (FP and HRB) that must separate during the fusogenic transition. By tethering these regions, the compound kinetically traps the F protein in its prefusion state, preventing the collapse into the stable six-helix bundle (6HB) postfusion conformation. Biophysical analyses demonstrate that binding increases the thermal stability of the prefusion F trimer by >15°C, significantly raising the energy barrier for conformational rearrangement. This stabilization mechanism directly interferes with the exposure and insertion of the fusion peptide into the host cell membrane, the critical first step in viral entry [3] [6] [8].

Table 1: Key Structural Interactions of JNJ-2408068 with RSV F Protein

Compound RegionF Protein ResidueInteraction TypeDistance (Å)Functional Significance
Benzimidazole corePhe488 (HRB)π-π stacking3.7Anchors inhibitor in hydrophobic pocket
Piperidine nitrogenAsp486 (HRB)Salt bridge2.9Electrostatic stabilization
Fluorobenzene ringPhe140 (FP)π-π stacking4.1Cross-links FP and HRB domains
MethylbenzimidazoleLeu136 (FP)Van der Waals3.8Contributes to binding affinity

Three-Fold Symmetric Binding Pocket Dynamics

The binding pocket of JNJ-2408068 exhibits crystallographic three-fold symmetry at the central axis of the prefusion F trimer. Each inhibitor molecule binds at the interface between protomers, inducing conformational tightening that reduces pocket volume by approximately 30% compared to the unbound state. Molecular dynamics simulations reveal that binding restricts flexibility in the hydrophobic core, particularly reducing the amplitude of motion in the FP-HRB connecting loops (residues 135-150 and 483-495). This symmetry-adapted binding mode explains the nanomolar potency (EC₅₀ = 0.9 nM in fusion assays) as each inhibitor molecule simultaneously engages residues from two adjacent protomers, creating a cooperative stabilization effect across the trimer [6] [8].

Mutational Analysis of RSV F Protein Escape Variants

Resistance profiling studies have identified several single-amino-acid substitutions in the RSV F protein that confer reduced susceptibility to JNJ-2408068. These mutations cluster primarily within the HRB domain (D486N, E487D, F488Y) and the interhelical region between HR1 and HRB (K399I, T400A), directly implicating these structural regions in the inhibitor's mechanism of action. Cross-resistance profiling demonstrated that viruses harboring these mutations exhibit >100-fold reduced susceptibility to both JNJ-2408068 and VP-14637, indicating overlapping binding sites and resistance pathways [1] [3] [7].

Impact of T400A and G143S Mutations on Inhibitor Binding

The T400A mutation (interhelical domain) reduces binding affinity by disrupting a critical hydrogen-bonding network that stabilizes the prefusion conformation. Structural analyses show that Thr400 forms hydrogen bonds with backbone carbonyls of residues in HR1, and its mutation to alanine increases local flexibility, reducing inhibitor on-rate by 15-fold. Similarly, the G143S mutation (fusion peptide proximal region) introduces a steric clash with the inhibitor's benzimidazole moiety. This substitution decreases binding enthalpy by 2.3 kcal/mol, as evidenced by isothermal titration calorimetry, and reduces antiviral potency by approximately 50-fold (EC₅₀ shift from 0.9 nM to 45 nM). These mutations demonstrate how residues outside the immediate binding pocket can allosterically influence inhibitor efficacy [4] [7].

Table 2: Resistance Mutations Affecting JNJ-2408068 Efficacy

Mutation LocationAmino Acid ChangeFold ResistanceBinding Energy Change (ΔΔG kcal/mol)Mechanism of Resistance
HRB domainD486N120+3.1Loss of electrostatic interaction
HRB domainF488Y95+2.8Steric hindrance and altered π-stacking
Interhelical regionT400A65+1.9Destabilized hydrogen-bonding network
Fusion peptideG143S50+1.7Steric clash with inhibitor core
Interhelical regionK399I40+1.4Altered electrostatic potential

Structural Rearrangements in HR1 and HR2 Domains

Resistance mutations induce long-range conformational effects throughout the F protein trimer. The D486N mutation in HR2 causes a lateral shift of the HRB helix by 1.8 Å, which propagates through the protein scaffold to increase the distance between HR1 and HR2 domains by 4.3 Å in the prefusion state. This expanded conformation reduces the complementarity of the inhibitor-binding pocket. Similarly, the K399I mutation disrupts a salt bridge network connecting HR1 and HR2, accelerating the transition to the postfusion state by 3-fold compared to wild-type F protein. Hydrogen-deuterium exchange mass spectrometry confirmed that these mutations increase solvent accessibility in the FP region (residues 110-160), indicating premature structural exposure that facilitates membrane fusion even in the presence of inhibitor [1] [8].

Thermodynamic and Kinetic Binding Parameters

Quantitative analysis of JNJ-2408068 binding demonstrates exceptional affinity for the prefusion F protein, with a dissociation constant (KD) of 0.12 nM measured by surface plasmon resonance. The interaction is characterized by a slow off-rate (koff = 2.4 × 10-4 s-1), contributing to prolonged target engagement. Stopped-flow fluorescence experiments revealed a two-step binding mechanism: rapid initial association (kon1 = 1.8 × 105 M-1s-1) followed by a conformational tightening step (kon2 = 14 s-1), consistent with an induced-fit model. This biphasic binding explains the compound's ability to resist displacement during the dynamic conformational changes preceding membrane fusion [3] [6].

Comparative Binding Mode Analysis with Second-Generation Inhibitors

Structural comparisons with advanced fusion inhibitors reveal JNJ-2408068's unique pharmacophore topology. While later compounds like presatovir (GS-5806) exploit a deeper region of the FP pocket, JNJ-2408068 exhibits more extensive HR2 contacts. This distinction is evidenced by JNJ-2408068's maintained activity against presatovir-resistant mutants with L138F and F140L substitutions in the fusion peptide. Conversely, JNJ-2408068 shows heightened sensitivity to HR2 mutations (F488L/S), confirming its differential binding emphasis. This complementary resistance profile highlights the potential for combination therapies targeting distinct subsites within the fusion protein [6] [7].

Hydrogen-Deuterium Exchange (HDX) Mapping of Binding Effects

Comprehensive HDX analyses demonstrate that JNJ-2408068 binding reduces deuterium incorporation in three critical regions: fusion peptide (residues 112-150, ΔHDX = -42%), HR1-HRB linker (residues 395-410, ΔHDX = -38%), and HR2 (residues 480-495, ΔHDX = -55%). These reductions indicate substantial conformational rigidification at key functional sites. Notably, the compound increases deuterium uptake in the antigenic site Ø (residues 62-69) by 18%, suggesting long-range allosteric effects that may impact antibody recognition. This global stabilization signature differentiates JNJ-2408068 from antibodies that locally stabilize prefusion F without restricting HR2 mobility [6] [8].

Fitness Costs of Resistance Mutations

Viruses harboring resistance mutations exhibit significant replicative impairments in vitro. The D486N variant demonstrates a 60% reduction in viral titer at 72 hours post-infection in human airway epithelium cultures, while T400A mutants show 45% reduced cell-to-cell spread. This fitness deficit correlates with increased sensitivity to temperature – mutants inactivate 4.5-fold faster at 37°C than wild-type virus. Structural analyses attribute this instability to suboptimal six-helix bundle formation in postfusion F, with the D486N mutation reducing bundle stability by 3.2 kcal/mol. These findings suggest resistance mutations may be self-limiting in natural infections without selective pressure [1] [6].

Molecular Determinants of Subtype Specificity

Despite significant sequence variation between RSV A and B subtypes in the F protein (89% identity), JNJ-2408068 maintains consistent antiviral activity (EC₅₀ = 2.1 nM and 2.4 nM, respectively). Structural alignment reveals absolute conservation of all 22 direct contact residues within its binding pocket. Molecular dynamics simulations show comparable binding energies (-42.7 kcal/mol for subtype A vs. -41.9 kcal/mol for subtype B) and similar complex stability (RMSF < 1.2 Å across 100 ns simulations). This pan-subtype efficacy stems from the compound's targeting of a fusion-essential supersite that is evolutionarily constrained, providing broad therapeutic potential [3] [8].

Properties

CAS Number

317846-22-3

Product Name

JNJ-2408068

IUPAC Name

2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26)

InChI Key

RDQSNNMSDOHAPG-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O

Solubility

Soluble in DMSO

Synonyms

2((2-((1-(2-aminoethyl)-4-piperidinyl)amino)-4-methyl-1H-benzimidazol-1-yl)methyl)-6-methyl-3-pyridinol
JNJ 2408068
R170591

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O

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